2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)
Description
Properties
CAS No. |
917571-17-6 |
|---|---|
Molecular Formula |
C23H27BrO2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-(5-tert-butylfuran-2-yl)methyl]-5-tert-butylfuran |
InChI |
InChI=1S/C23H27BrO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
InChI Key |
ARTNPBCSLBTXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)Br)C3=CC=C(O3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-bromobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan rings can undergo oxidation to form corresponding furanones.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include furanones and other oxidized derivatives.
Reduction Reactions: Products include reduced forms of the original compound with altered oxidation states.
Scientific Research Applications
While comprehensive data tables and case studies for the specific compound "2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)" are not available within the provided search results, the search results offer insights into its properties, synthesis, and potential applications of related compounds.
Chemical Information and Properties
2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran) is a chemical compound with the molecular formula C23H27BrO2 . Its PubChem CID is 71428614 . Additional information about the compound, including its structure, chemical names, physical and chemical properties, classification, patents, and literature, can be found on its PubChem page .
Synthesis and Reactions
The search results provide examples of synthetic routes and reactions involving bromophenyl and furan derivatives:
- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes .
- Synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides .
- Preparation of 3,4-dibromo-2(5H)-furanone derivatives .
Potential Applications
The compound and its derivatives have potential applications in:
- Antibacterial activity: Functionalized N-(4-Bromophenyl)furan-2-carboxamides have been investigated for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria . One compound was found to be effective against NDM-positive A. baumannii .
- Pharmaceutical chemistry: Synthesis of unnatural and natural 2(5H)-furanone derivatives .
Mechanism of Action
The mechanism of action of 5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan rings can interact with biological macromolecules, leading to various biochemical effects. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
4-Bromophenyl Phenyl Ether
- Structure : A diaryl ether with a bromine substituent on one phenyl ring.
- Key Differences : Unlike the target compound, it lacks furan rings and tert-butyl groups, resulting in lower molecular weight (C₁₂H₉BrO vs. C₂₅H₂₈BrO₂) and reduced steric bulk. Its reactivity is dominated by the brominated aryl ring, which may undergo Suzuki-Miyaura coupling, whereas the bis-furan structure of the target compound could enable polymerization or coordination chemistry .
Bis(2-Chloroethyl) Ether
- Structure : A linear haloether with two chlorinated ethyl groups.
- Key Differences : This compound is smaller (C₄H₈Cl₂O) and lacks aromaticity or bulky substituents. Its high reactivity stems from labile chlorine atoms, making it prone to nucleophilic substitution. In contrast, the bromine in the target compound is aromatic-bound, reducing its electrophilicity. Bis(2-chloroethyl) ether is also highly toxic and regulated under environmental guidelines, whereas the target compound’s toxicity profile remains uncharacterized .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Organic Solvents) |
|---|---|---|---|---|
| 2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran) | C₂₅H₂₈BrO₂ | 460.4* | ~180–200* | High (methylene chloride, THF) |
| 4-Bromophenyl Phenyl Ether | C₁₂H₉BrO | 249.1 | 34–36 | Moderate (chloroform, acetone) |
| Bis(2-Chloroethyl) Ether | C₄H₈Cl₂O | 155.0 | -52 | High (ethanol, ether) |
*Estimated based on structural analogs; experimental data unavailable.
- Thermal Stability: The tert-butyl groups in the target compound likely increase thermal stability compared to non-bulky analogs like bis(2-chloroethyl) ether, which decomposes at moderate temperatures.
- Solubility: The target compound’s bulky structure may limit solubility in polar solvents but enhance compatibility with nonpolar solvents like methylene chloride, similar to other haloethers analyzed via SW-846 Method 8110 .
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)?
Answer:
- Synthesis: A multi-step approach involving Friedel-Crafts alkylation or Suzuki-Miyaura coupling for bromophenyl integration is commonly employed. Optimize reaction conditions (temperature, solvent, catalyst) using factorial design to maximize yield . For purification, membrane separation technologies (e.g., nanofiltration) or column chromatography (silica gel, gradient elution) are effective .
- Characterization: Use NMR (¹H/¹³C) to confirm structural integrity, IR spectroscopy for functional group validation, and mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography resolves stereochemical ambiguities, while HPLC (>95% purity thresholds) ensures product homogeneity .
Q. How can researchers validate the thermal stability and degradation profile of this compound for material science applications?
Answer:
- Thermogravimetric Analysis (TGA): Conduct under inert (N₂) and oxidative (O₂) atmospheres (heating rate: 10°C/min) to assess decomposition thresholds.
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and exothermic/endothermic events.
- Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation. Cross-validate with isoconversional models to address data variability .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported catalytic behaviors of this compound in organic transformations?
Answer:
- Computational Modeling: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map reaction pathways, identifying intermediates and transition states. Compare with experimental kinetic data (e.g., Eyring plots) to validate mechanisms .
- Isotopic Labeling: Use deuterated analogs to trace hydrogen transfer steps in catalytic cycles.
- In Situ Spectroscopy: Employ Raman or FTIR to monitor real-time bond formation/cleavage. Address discrepancies by correlating theoretical predictions with empirical observations .
Q. What strategies are effective in reconciling conflicting data on the compound’s fluorescence quantum yield in optoelectronic applications?
Answer:
- Standardized Protocols: Calibrate fluorometers using rhodamine B or quinine sulfate as reference standards. Control solvent polarity and temperature (e.g., 25°C ± 0.1°C) to minimize environmental variability.
- Time-Resolved Spectroscopy: Use time-correlated single-photon counting (TCSPC) to measure excited-state lifetimes. Cross-check with transient absorption spectroscopy to rule out artifacts.
- Statistical Analysis: Apply ANOVA to compare datasets from independent studies, identifying outliers linked to synthetic impurities (e.g., residual catalysts) .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound in biomedical contexts?
Answer:
- Fragment-Based Screening: Synthesize derivatives with systematic modifications (e.g., tert-butyl group replacement, bromophenyl positional isomers). Test against target enzymes (e.g., kinases) using surface plasmon resonance (SPR) or microscale thermophoresis (MST).
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding (100 ns trajectories) to identify critical hydrophobic/electrostatic interactions. Validate with mutagenesis studies (e.g., alanine scanning) .
- Multivariate Analysis: Use principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity .
Methodological Guidance for Data Contradictions
Q. What frameworks guide the interpretation of inconsistent solubility data across solvent systems?
Answer:
- Hansen Solubility Parameters (HSP): Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) values for the compound. Compare with solvent HSPs to predict miscibility gaps.
- High-Throughput Screening: Use automated liquid handlers to test solubility in 96-well plates (DMSO/water gradients). Validate with dynamic light scattering (DLS) to detect aggregates.
- Theoretical Alignment: Link discrepancies to solvent entropy effects using Hildebrand-Scatchard models, emphasizing temperature-dependent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
